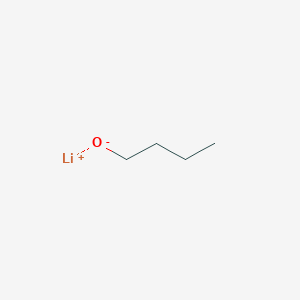

Lithium butoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2698-11-5 |

|---|---|

Molecular Formula |

C4H9LiO |

Molecular Weight |

80.1 g/mol |

IUPAC Name |

lithium;butan-1-olate |

InChI |

InChI=1S/C4H9O.Li/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 |

InChI Key |

LTRVAZKHJRYLRJ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCC[O-] |

Canonical SMILES |

[Li+].CCCC[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lithium Butoxide for Researchers and Drug Development Professionals

Lithium butoxide is a crucial reagent in organic synthesis, valued for its properties as a strong base. It exists primarily in two isomeric forms: lithium tert-butoxide and lithium n-butoxide, each with distinct steric and reactivity profiles. This guide provides a comprehensive overview of the chemical formula, structure, properties, and applications of this compound, with a focus on lithium tert-butoxide, the more commonly utilized isomer in fine chemical synthesis.

Chemical Formula and Structure

The chemical formula for this compound is C₄H₉LiO.[1][2][3] The specific isomer is determined by the arrangement of the butyl group.

-

Lithium tert-butoxide: With the formula LiOC(CH₃)₃, this is a metalorganic compound where the lithium cation is associated with the tert-butoxide anion.[1] It is a white solid that is often depicted as a salt, though it is not typically ionized in solution.[1] X-ray crystallography studies have revealed that lithium tert-butoxide exists as complex aggregates, commonly in hexameric and octameric forms in the solid state.[1] This clustering influences its solubility and reactivity.

-

Lithium n-butoxide: This isomer has a linear butyl group and is also a strong base and nucleophile.[4]

The bulky tertiary butyl group in lithium tert-butoxide makes it a sterically hindered, non-nucleophilic base.[5] This characteristic is highly desirable in reactions where deprotonation is required without the complication of nucleophilic attack at an electrophilic center.[5]

Physicochemical Properties

This compound is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere such as nitrogen or argon.[5] Below is a summary of its key quantitative properties.

| Property | Lithium tert-butoxide | Lithium n-butoxide |

| CAS Number | 1907-33-1[1][2][3] | 2698-11-5[4] |

| Molecular Formula | C₄H₉LiO[1][2][3] | C₄H₉LiO[4] |

| Molecular Weight | 80.06 g/mol [1][2] | 80.05 g/mol [4] |

| Appearance | White to off-white powder or solid[1][5] | White to yellow solid[4] |

| Density | 0.918 g/cm³ (hexamer)[1], 0.897 g/cm³ | N/A |

| Melting Point | 283 °C[6] | N/A |

| Boiling Point | Sublimes at 110 °C under vacuum[6] | N/A |

| Solubility | Soluble in many organic solvents, e.g., 16% in hexane.[6] | N/A |

Experimental Protocols

Synthesis of Lithium tert-Butoxide from tert-Butanol and n-Butyllithium

This protocol describes the in situ preparation of lithium tert-butoxide, a common practice in research laboratories to ensure high reactivity.[1]

Materials:

-

Anhydrous tert-butanol

-

n-Butyllithium (e.g., 1.6 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent

-

Schlenk line or glove box for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: In the flask, dissolve anhydrous tert-butanol (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reaction: Slowly add n-butyllithium solution (1.0 equivalent) dropwise to the stirred tert-butanol solution via syringe. The addition should be controlled to maintain the temperature below 5 °C.[7]

-

Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The resulting solution of lithium tert-butoxide is ready for use in subsequent reactions.

α-Alkylation of a Ketone using Lithium tert-Butoxide

This protocol provides a general method for the α-alkylation of ketones with primary alcohols, a reaction mediated by lithium tert-butoxide.[8][9]

Materials:

-

Ketone (e.g., acetophenone)

-

Primary alcohol (e.g., phenylmethanol)

-

Lithium tert-butoxide (purified by sublimation for best results)[8]

-

Anhydrous toluene

-

Oven-dried Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (argon)

Procedure:

-

Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add lithium tert-butoxide (2.0 equivalents).[8] The tube is then evacuated and back-filled with argon three times.

-

Reagent Addition: Under a counterflow of argon, add the ketone (1.0 equivalent), the primary alcohol (1.5 equivalents), and anhydrous toluene via syringe.[8]

-

Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12 hours.[8]

-

Workup: After cooling the reaction to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether (3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]

Visualizations

The following diagram illustrates the synthetic pathway for preparing lithium tert-butoxide.

References

- 1. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 2698-11-5,LITHIUM N-BUTOXIDE | lookchem [lookchem.com]

- 5. Lithium Tertiary Butoxide: Properties and Applications_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 6. Lithium tert-butoxide | 1907-33-1 [chemicalbook.com]

- 7. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Lithium tert-butoxide 97 1907-33-1 [sigmaaldrich.com]

Physical and chemical properties of lithium tert-butoxide

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of lithium tert-butoxide, a pivotal reagent in modern organic synthesis and materials science. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and common applications, and presents visual representations of reaction mechanisms and experimental workflows.

Physical Properties

Lithium tert-butoxide is a white to off-white, crystalline solid that is highly reactive and sensitive to moisture and air.[1][2] It is often supplied as a powder or as a solution in an organic solvent, such as tetrahydrofuran (THF) or hexanes, to mitigate its reactivity.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Lithium tert-Butoxide

| Property | Value | References |

| Molecular Formula | C₄H₉LiO | |

| Molecular Weight | 80.05 g/mol | |

| Appearance | White to off-white powder/chunks | [3] |

| Melting Point | ~150 °C (decomposes) or 283 °C | [4][5] |

| Boiling Point | 110 °C at 0.1333 hPa | |

| Density | 0.897 g/cm³ | |

| Solubility | Soluble in THF, toluene, hexane, and diethyl ether. | [2] |

Note on Melting Point: There is a notable discrepancy in the reported melting point of lithium tert-butoxide. Some sources indicate decomposition at approximately 150 °C, while others report a melting point of 283 °C.[4][5] The lower temperature likely represents the decomposition point under atmospheric pressure, whereas the higher value may correspond to the melting point under vacuum or for a specific polymorph.

Chemical Properties and Reactivity

Lithium tert-butoxide is a strong, non-nucleophilic base widely employed in organic synthesis.[6] Its bulky tert-butyl group sterically hinders its ability to act as a nucleophile in many cases, making it an excellent choice for deprotonation reactions where competing nucleophilic addition is undesirable.[3]

Key aspects of its chemical reactivity include:

-

Strong Basicity: It readily deprotonates a wide range of acidic protons, including those of alcohols, terminal alkynes, and carbon acids.[7]

-

Catalytic Activity: It can act as a catalyst or initiator in various reactions, including polymerization and alkylation reactions.[8][9]

-

Reactivity with Water: It reacts violently with water and moisture, hydrolyzing to form tert-butanol and lithium hydroxide.[10] Therefore, it must be handled under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.[10]

-

Air Sensitivity: It is also sensitive to air, and prolonged exposure can lead to degradation.[1]

Experimental Protocols

Synthesis of Lithium tert-Butoxide from Lithium Metal and tert-Butanol

This protocol describes the preparation of lithium tert-butoxide from lithium metal and tert-butanol in tetrahydrofuran (THF).

Materials:

-

Lithium metal (1.7 g)

-

tert-Butanol (7.5 g), partially recrystallized to remove excess water

-

Anhydrous THF (36 mL), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone or LiAlH₄)

-

Hexane

-

Argon or Nitrogen gas supply

-

Three-necked round-bottom flask (100 mL), oven-dried

-

Reflux condenser, oven-dried

-

Thermometer

-

Magnetic stir bar

-

Oil bath

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Assemble the oven-dried three-necked flask with the reflux condenser, thermometer, and a gas inlet connected to an argon or nitrogen line. Place the magnetic stir bar in the flask.

-

Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Add 36 mL of anhydrous THF and 7.5 g of recrystallized tert-butanol to the flask.

-

Cut 1.7 g of lithium metal into small pieces and wash them with hexane to remove any protective oil.

-

Quickly transfer the lithium pieces into the reaction flask against a counterflow of inert gas.

-

Heat the mixture in an oil bath to reflux (approximately 61-66 °C).[1] Hydrogen gas will be evolved.

-

Once reflux begins, continue heating and stirring for approximately 3 hours, or until all the lithium metal has reacted and the solution becomes clear or slightly cloudy.[1]

-

Allow the reaction mixture to cool to room temperature under the inert atmosphere.

-

The resulting solution of lithium tert-butoxide in THF can be used directly or the solvent can be removed under vacuum to yield the solid product.[1]

α-Alkylation of Ketones with Primary Alcohols

This protocol details the lithium tert-butoxide-mediated α-alkylation of a ketone with a primary alcohol, a transition-metal-free carbon-carbon bond-forming reaction.[8]

Materials:

-

Lithium tert-butoxide (1.0 mmol, 80 mg)

-

Ketone (e.g., acetophenone, 0.5 mmol)

-

Primary alcohol (e.g., benzyl alcohol, 0.75 mmol)

-

Anhydrous toluene (2.0 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Argon or Nitrogen gas supply

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add lithium tert-butoxide (80 mg, 1.0 mmol) and the ketone (if solid, 0.5 mmol).

-

Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Under a counterflow of argon, add the ketone (if liquid, 0.5 mmol), the primary alcohol (0.75 mmol), and anhydrous toluene (2.0 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture for 12 hours.

-

After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the α-alkylated ketone.[11]

Visualizations of Mechanisms and Workflows

Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms involving lithium tert-butoxide.

Figure 1: Proposed mechanism for the lithium tert-butoxide-mediated α-alkylation of a ketone with a primary alcohol.

Figure 2: Mechanism of the Corey-Chaykovsky reaction for epoxide synthesis using a sulfur ylide generated with a base like lithium tert-butoxide.

Figure 3: Deprotonation of a terminal alkyne using lithium tert-butoxide to form a lithium acetylide.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up a reaction using the air- and moisture-sensitive lithium tert-butoxide.

Figure 4: General experimental workflow for reactions involving lithium tert-butoxide.

References

- 1. youtube.com [youtube.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. commonchemistry.cas.org [commonchemistry.cas.org]

- 5. parchem.com [parchem.com]

- 6. osti.gov [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. Lithium tert-butoxide mediated α-alkylation of ketones with primary alcohols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. rsc.org [rsc.org]

Synthesis of High-Purity Lithium Tert-Butoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity lithium tert-butoxide, a critical reagent in organic synthesis and pharmaceutical development. The methodologies detailed herein are compiled from established literature and are intended to equip researchers with the necessary information to produce this versatile base with high purity.

Synthesis Methodologies

Several methods are commonly employed for the synthesis of lithium tert-butoxide. The choice of method often depends on the available starting materials, desired scale, and required purity. The three primary routes involve the reaction of tert-butanol with n-butyllithium, lithium metal, or lithium hydride.

Reaction of tert-Butanol with n-Butyllithium

This is one of the most common and convenient laboratory-scale methods for preparing lithium tert-butoxide. The reaction is a straightforward acid-base reaction where the acidic proton of the hydroxyl group in tert-butanol is abstracted by the strong base, n-butyllithium.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous tert-butanol is added to the THF. The solution is then cooled to a temperature not exceeding 5°C using an ice bath.[1]

-

Reaction: A solution of n-butyllithium in hexanes (e.g., 1.6 M) is added dropwise from the dropping funnel to the stirred solution of tert-butanol in THF. The addition rate should be controlled to maintain the temperature below 5°C.[1]

-

Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure the reaction goes to completion.[1] The resulting solution of lithium tert-butoxide can be used directly or the solvent can be removed under vacuum to obtain the solid product.

dot graph Synthesis_nBuLi { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Synthesis of Lithium tert-Butoxide via n-Butyllithium.

Reaction of tert-Butanol with Lithium Metal

This method involves the direct reaction of lithium metal with tert-butanol and is suitable for larger-scale synthesis. The purity of the lithium metal, particularly the sodium content, can significantly impact the reaction rate and the purity of the final product. Using lithium metal with low sodium content (<0.1%) is recommended for a cleaner reaction.[2][3]

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF and small pieces of lithium metal under a nitrogen atmosphere.[4]

-

Reaction Initiation: A small amount of tert-butanol is added to initiate the reaction. The mixture is then heated to reflux (approximately 61-66°C in THF) to start the vigorous evolution of hydrogen gas.[3][4]

-

Reagent Addition: A solution of tert-butanol in anhydrous THF is added dropwise to the refluxing mixture. The addition rate should be controlled to maintain a steady reflux.

-

Completion and Isolation: After the addition is complete, the reaction mixture is refluxed for an additional 1 to 3 hours until the evolution of hydrogen ceases.[4] The hot solution is then filtered through a sintered glass funnel to remove any unreacted lithium. The solvent is removed under vacuum to yield solid lithium tert-butoxide.

dot graph Synthesis_Li_Metal { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Synthesis of Lithium tert-Butoxide via Lithium Metal.

Reaction of tert-Butanol with Lithium Hydride

The reaction between tert-butanol and lithium hydride offers an alternative route, particularly when handling pyrophoric n-butyllithium or reactive lithium metal is a concern. This reaction is generally slower than the other methods.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium hydride in anhydrous THF under a nitrogen atmosphere.

-

Reagent Addition: A solution of tert-butanol in anhydrous THF is added to the lithium hydride suspension.

-

Reaction: The mixture is heated to reflux and stirred overnight. The reaction progress can be monitored by the evolution of hydrogen gas.

-

Isolation: After the reaction is complete (cessation of gas evolution), the mixture is cooled to room temperature and filtered to remove any unreacted lithium hydride. The solvent is then removed under vacuum to afford solid lithium tert-butoxide.

dot graph Synthesis_LiH { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Synthesis of Lithium tert-Butoxide via Lithium Hydride.

Purification of Lithium Tert-Butoxide

For applications requiring high purity, such as in pharmaceutical synthesis, the crude lithium tert-butoxide must be purified. The most common methods are sublimation and recrystallization.

Sublimation

Sublimation is a highly effective method for obtaining very pure, crystalline lithium tert-butoxide, as it removes non-volatile impurities. Lithium tert-butoxide can be sublimed under vacuum at elevated temperatures.

-

Apparatus Setup: A sublimation apparatus is assembled and flame-dried under vacuum. The crude lithium tert-butoxide is placed in the bottom of the sublimation apparatus.

-

Sublimation: The apparatus is heated to approximately 150°C under a high vacuum.[4] The pure lithium tert-butoxide sublimes and crystallizes on the cold finger of the apparatus.

-

Collection: After the sublimation is complete, the apparatus is allowed to cool to room temperature under an inert atmosphere. The purified, crystalline lithium tert-butoxide is then carefully collected from the cold finger in a glovebox or under a stream of inert gas. This method has been shown to reduce transition metal contaminants to levels below 0.1 ppm.[5]

dot graph Purification_Sublimation { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Purification of Lithium tert-Butoxide by Sublimation.

Recrystallization

Recrystallization is another method to purify solid lithium tert-butoxide. The choice of solvent is crucial for effective purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

-

Solvent Selection: A suitable anhydrous, aprotic solvent in which lithium tert-butoxide has a steep solubility curve with respect to temperature should be chosen. Common solvents for recrystallization of organometallic compounds include ethers like diethyl ether or hydrocarbons like heptane.

-

Dissolution: The crude lithium tert-butoxide is dissolved in a minimal amount of the hot solvent under an inert atmosphere.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

Isolation: The purified crystals are collected by filtration under an inert atmosphere, washed with a small amount of the cold solvent, and then dried under vacuum.

Characterization and Purity Analysis

To ensure the quality of the synthesized lithium tert-butoxide, several analytical techniques can be employed.

Titration

Acid-base titration is a straightforward and reliable method to determine the assay of lithium tert-butoxide. The butoxide anion is a strong base and can be titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

An accurately weighed sample of lithium tert-butoxide is dissolved in an appropriate solvent (e.g., a mixture of water and an organic solvent to ensure solubility).

-

A few drops of a suitable indicator, such as phenolphthalein or methyl orange, are added.

-

The solution is titrated with a standardized solution of HCl until the endpoint is reached, as indicated by a color change.

-

The purity is calculated based on the volume of the titrant used, its concentration, and the initial mass of the sample. Commercial suppliers often specify a purity of ≥98.5% by HCl titration.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the purity of lithium tert-butoxide and identifying organic impurities. In a deuterated solvent, pure lithium tert-butoxide will show a single sharp singlet for the nine equivalent protons of the tert-butyl group. The presence of other signals can indicate impurities such as residual solvents (e.g., THF, hexanes) or unreacted tert-butanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to confirm the identity of lithium tert-butoxide and to detect the presence of certain impurities. The spectrum of pure lithium tert-butoxide will show characteristic C-H and C-O stretching and bending vibrations. Impurities such as lithium hydroxide or lithium carbonate, which can form upon exposure to moisture and carbon dioxide, will exhibit distinct absorption bands (e.g., a broad O-H stretch for LiOH and a strong C=O stretch for Li₂CO₃).[7]

Quantitative Data Summary

| Synthesis Method | Reagents | Solvent | Typical Yield | Purity | Reference |

| n-Butyllithium | n-Butyllithium, tert-Butanol | THF/Hexane | ~93% | High (often used in-situ) | [1] |

| Lithium Metal | Lithium Metal, tert-Butanol | THF | 91-97% | Dependent on Li purity | [2][3] |

| Lithium Hydride | Lithium Hydride, tert-Butanol | THF | Not specified | Not specified |

| Purification Method | Conditions | Expected Purity | Reference |

| Sublimation | ~150°C, high vacuum | >99%, <0.1 ppm transition metals | [4][5] |

| Recrystallization | Suitable anhydrous solvent | High |

| Analytical Method | Purpose | Key Indicators |

| Titration (HCl) | Assay determination | Volume of standardized acid |

| ¹H NMR | Purity assessment, impurity identification | Single singlet for pure product, presence of other signals indicates impurities |

| FT-IR | Identity confirmation, impurity detection | Characteristic C-H and C-O bands; absence of O-H (from LiOH) and C=O (from Li₂CO₃) bands |

Conclusion

The synthesis of high-purity lithium tert-butoxide can be achieved through several reliable methods, with the choice depending on the specific requirements of the researcher. Subsequent purification by sublimation is highly effective in yielding a product of excellent purity, suitable for the most demanding applications in research and drug development. Careful characterization using a combination of titration, NMR, and FT-IR spectroscopy is essential to confirm the identity and purity of the final product. By following the detailed protocols outlined in this guide, researchers can confidently prepare and utilize high-purity lithium tert-butoxide in their synthetic endeavors.

References

- 1. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]

- 2. US5276219A - Preparation of lithium alkoxides - Google Patents [patents.google.com]

- 3. US5583269A - Method of preparation of lithium tertiary-butoxide - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

Lithium tert-Butoxide: A Comprehensive Technical Guide for Researchers

CAS Number: 1907-33-1

This technical guide provides an in-depth overview of lithium tert-butoxide, a pivotal reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, reactivity, and applications, supplemented with experimental protocols and safety guidelines.

Physicochemical and Safety Data

Lithium tert-butoxide is a white to off-white, crystalline powder that is highly reactive and hygroscopic.[1][2] It is a strong, non-nucleophilic base widely employed in a variety of chemical transformations.[1][3] Due to its reactivity with moisture, it should be handled under an inert atmosphere.[4]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉LiO | [5] |

| Molecular Weight | 80.05 g/mol | [5] |

| Appearance | White to off-white or light yellow powder/chunks | [6][7] |

| Melting Point | 283 °C | [4][6] |

| Boiling Point | 110 °C at 0.1333 hPa (sublimes) | [4] |

| Density | ~0.897 g/cm³ | |

| Solubility | Soluble in toluene, hexane, tetrahydrofuran (THF), and diethyl ether. Insoluble in water. | [3][4][6] |

Safety Information

Lithium tert-butoxide is a hazardous substance that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.[9]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Solid | GHS02 | Danger | H228: Flammable solid |

| Self-heating | GHS02 | Danger | H251: Self-heating; may catch fire |

| Acute Toxicity (Oral) | GHS07 | Danger | H302: Harmful if swallowed |

| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |

| STOT SE | GHS07 | Danger | H335: May cause respiratory irritation |

| Carcinogenicity (Suspected) | GHS08 | Danger | H351: Suspected of causing cancer |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets (SDS) from various suppliers. Key precautions include:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.[9]

Personal Protective Equipment (PPE):

-

Gloves: Neoprene or nitrile rubber gloves.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Clothing: Fire-resistant lab coat and appropriate protective clothing.

-

Respirator: A NIOSH-certified respirator is recommended if inhalation is possible.[8]

Synthesis and Manufacturing

Lithium tert-butoxide can be synthesized through various methods, both on a laboratory and industrial scale.

Laboratory Scale Synthesis

A common laboratory preparation involves the reaction of tert-butanol with n-butyllithium in an anhydrous solvent like THF or hexane.

Experimental Protocol: Synthesis from tert-Butanol and n-Butyllithium [5]

-

To a stirred solution of tert-butanol (1.8 g, 24.3 mmol) in anhydrous THF/hexane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a 1.6 M solution of n-butyllithium in hexane (15.2 mL, 24.3 mmol) dropwise.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the mixture at the same temperature for 30 minutes.

-

The resulting solution of lithium tert-butoxide is ready for use in subsequent reactions.

Industrial Scale Production

Industrial production often involves the direct reaction of lithium metal with tert-butanol in a suitable solvent.[10]

Process Overview: Reaction of Lithium Metal with tert-Butanol [10]

-

Lithium metal in bulk solid form (containing less than 0.1% sodium by weight) is reacted with tert-butanol in an ethereal or hydrocarbon solvent.

-

The reaction is carried out under an inert atmosphere at an elevated temperature (25-100 °C) for 1 to 10 hours.

-

The mole ratio of lithium metal to alcohol can range from 1:1 to 10:1.

-

After the reaction, the mixture is cooled, and the product solution is separated from the unreacted lithium metal.

Reactivity and Applications in Organic Synthesis

Lithium tert-butoxide's utility in organic synthesis stems from its character as a strong, sterically hindered, non-nucleophilic base. This allows it to deprotonate acidic protons without competing nucleophilic addition to electrophilic centers.

General Reactivity Profile

-

As a Base: It readily deprotonates a wide range of substrates, including alcohols, phenols, and carbon acids like ketones, esters, and terminal alkynes.

-

Steric Hindrance: The bulky tert-butyl group prevents it from acting as a nucleophile in many cases, which is advantageous in elimination reactions and enolate formations where substitution is an undesired side reaction.

-

Compatibility: It is compatible with a variety of functional groups that are stable to strong bases. However, it will react with protic functional groups (e.g., -OH, -NH, -SH) and sensitive carbonyl compounds.

-

Side Reactions: Common side reactions include enolization of carbonyl compounds, and in some cases, it can participate in aggregation with other lithium species, influencing reactivity.

Key Applications and Experimental Protocols

Lithium tert-butoxide is an effective base for the deprotonation of ketones to form enolates, which can then be alkylated. It has been shown to mediate the α-alkylation of ketones with primary alcohols in the absence of a transition metal catalyst.[11]

Experimental Protocol: α-Alkylation of Acetophenone with Phenylmethanol [11]

-

In an oven-dried Schlenk tube under an argon atmosphere, combine lithium tert-butoxide (1.0 mmol, 80 mg), acetophenone (0.5 mmol, 60 mg), and phenylmethanol (0.75 mmol, 81 mg).

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Seal the tube and stir the mixture at 110 °C for 12 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (5 mL).

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Lithium tert-butoxide catalyzes the hydroboration of aldehydes and ketones with pinacolborane.

Experimental Protocol: Hydroboration of an Aldehyde

While a specific detailed protocol for lithium tert-butoxide catalyzed hydroboration was not found in the search results, a general procedure can be outlined based on similar reactions.

-

To a solution of the aldehyde (1.0 mmol) and pinacolborane (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add lithium tert-butoxide (0.05 mmol, 4 mg) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

While not always the exclusively cited base, the properties of lithium tert-butoxide make it a suitable reagent for various named reactions that require a strong, non-nucleophilic base.

-

Corey-Fuchs Reaction: Although n-butyllithium is more commonly used in the second step for the lithium-halogen exchange and elimination to form the alkyne, a strong base like lithium tert-butoxide could potentially be used for the initial dehydrohalogenation under certain conditions.

-

Parham Cyclization: This reaction involves an intramolecular cyclization of an aryl or vinyl lithium species onto an internal electrophile. The organolithium intermediate is typically generated via lithium-halogen exchange, often with n-butyllithium or sec-butyllithium. The choice of base is critical, and while lithium tert-butoxide is not the primary choice for the exchange step, its basicity could be relevant in related transformations.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of lithium tert-butoxide.

NMR Spectroscopy

-

¹H NMR: A single resonance is expected for the nine equivalent protons of the tert-butyl group. The chemical shift can vary depending on the solvent and the aggregation state of the compound. A spectrum in D₂O shows a peak for the tert-butyl protons.[12]

-

¹³C NMR: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons. A spectrum in D₂O is available.[13]

-

⁷Li NMR: The chemical shift of ⁷Li is sensitive to the electronic environment and aggregation state. In cyclopentane, the ⁶Li resonance for lithium tert-butoxide is observed at -0.78 ppm.[14] Both ⁶Li and ⁷Li NMR can be used to study its structure and dynamics in solution.[15]

Infrared (IR) Spectroscopy

The IR spectrum of lithium tert-butoxide will show characteristic absorptions for the C-H and C-O bonds. A product specification sheet indicates that the infrared spectrum should conform to a standard.[7] The FT-IR spectrum of lithium-containing compounds can show bands corresponding to Li-O bond vibrations around 416-449 cm⁻¹.[16]

Mass Spectrometry

Mass spectrometry of lithium tert-butoxide is challenging due to its low volatility and reactivity. The fragmentation pattern would likely involve the loss of methyl groups and the tert-butyl cation.

Thermal Stability and Decomposition

Lithium tert-butoxide is thermally stable at room temperature but decomposes at elevated temperatures.[17] It sublimes at 110 °C under vacuum without decomposition.[4] Upon decomposition, it can form lithium hydroxide and lithium carbonate in the presence of air and moisture.[17] The decomposition in the presence of tert-butyllithium can lead to the formation of lithium hydride.[14] Material decomposes slowly in contact with moist air and rapidly in contact with water, potentially igniting.[8] Hazardous decomposition products include t-butanol, caustic organic vapors, and lithium hydroxide.[8]

Visualizations

Synthesis of Lithium tert-Butoxide

Caption: Reaction scheme for the laboratory synthesis of lithium tert-butoxide.

α-Alkylation of a Ketone Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. strem.com [strem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Lithium tert-butoxide | 1907-33-1 [chemicalbook.com]

- 5. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]

- 6. Lithium Tert-Butoxide - Shanghai Oujin Lithium Industrial Co., Ltd. [oujinsy.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. gelest.com [gelest.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. US5583269A - Method of preparation of lithium tertiary-butoxide - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

An In-depth Technical Guide to the Molecular Weight and Density of Lithium Butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of lithium butoxide, a pivotal reagent in organic synthesis and pharmaceutical development. This document outlines the key physical properties, detailed experimental protocols for their determination, and the relationship between the compound's structure and its physical characteristics.

Core Physical Properties of this compound

This compound, with the chemical formula C₄H₉LiO, is a strong, non-nucleophilic base widely employed in deprotonation and isomerization reactions. Its efficacy and reactivity are intrinsically linked to its physical properties, which are summarized below.

Data Presentation: Molecular Weight and Density

The molecular weight and density of this compound are fundamental parameters for its accurate use in stoichiometry and reaction kinetics. The following table presents these values, collated from various reliable sources.

| Property | Value | Notes | Citations |

| Molecular Formula | C₄H₉LiO | [1][2] | |

| Molecular Weight | 80.05 g/mol | Also cited as 80.06 g/mol . | [3][4] |

| Appearance | White to off-white powder | [1] | |

| Density (Solid) | 0.897 g/cm³ | [5] | |

| 0.918 g/cm³ | This value is reported for the hexameric form. | [6] | |

| Bulk Density | ~0.5 g/cm³ | [7] |

It is crucial to note that this compound exists in solution and in the solid state as aggregates, most commonly as hexamers and octamers. This aggregation influences its bulk properties, including density.[6]

Experimental Protocols

Accurate determination of the molecular weight and density of reactive compounds like this compound requires specialized techniques due to its sensitivity to air and moisture.[1] The following sections detail appropriate experimental methodologies.

Determination of Molecular Weight via Cryoscopy

Cryoscopy, or freezing-point depression, is a classical method for determining the molecular weight of a solute in a suitable solvent. For an air-sensitive compound like this compound, modifications to the standard procedure are necessary to exclude atmospheric moisture and oxygen.

Principle: The freezing point of a solvent is depressed when a solute is dissolved in it. The extent of this depression is directly proportional to the molal concentration of the solute.

Apparatus: A modified Beckmann cryoscopic apparatus, which allows for the maintenance of an inert atmosphere, is required.[8] This setup typically includes a Schlenk line for inert gas purging and transfer of materials.

Procedure:

-

Solvent Preparation: A known mass of a suitable, dry solvent (e.g., benzene or cyclohexane) is introduced into the inner tube of the cryoscopy apparatus under an inert atmosphere (e.g., argon or nitrogen).

-

Freezing Point of Pure Solvent: The solvent is cooled while being gently stirred until it begins to freeze. The precise freezing point is recorded using a Beckmann thermometer. This process is repeated several times to obtain a consistent value.

-

Sample Introduction: A carefully weighed sample of this compound is transferred to the solvent under an inert atmosphere. This can be achieved by weighing the sample in a sealed container and then transferring it to the apparatus, followed by re-weighing the container to determine the exact mass of the sample added.[9]

-

Freezing Point of the Solution: The solution is cooled, and the new freezing point is determined in the same manner as for the pure solvent.

-

Calculation: The molecular weight (M) of this compound is calculated using the following equation:

M = (Kf * w) / (ΔTf * W)

Where:

-

Kf is the cryoscopic constant of the solvent.

-

w is the mass of the solute (this compound).

-

ΔTf is the depression of the freezing point (Freezing point of pure solvent - Freezing point of solution).

-

W is the mass of the solvent.

-

Determination of Purity and Apparent Molecular Weight via Titration

While not a direct measure of molecular weight, titration is a crucial technique to determine the concentration of active base in a sample of this compound, which can be used to calculate an apparent molecular weight. This is particularly important as this compound can degrade upon exposure to air and moisture.

Principle: A known quantity of this compound is reacted with a standard acid, and the endpoint is determined using a suitable indicator.

Procedure:

-

Sample Preparation: A sample of this compound is accurately weighed in a glovebox or under an inert atmosphere and dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran).

-

Titration Setup: The solution is transferred to a flask equipped with a magnetic stirrer and an inlet for an inert gas.

-

Titration: A standardized solution of a protic acid (e.g., hydrochloric acid in isopropanol) is added dropwise from a burette while the solution is stirred.

-

Endpoint Determination: The endpoint can be determined potentiometrically or by using a colorimetric indicator that changes color at the equivalence point.

-

Calculation: The purity of the this compound can be calculated based on the amount of acid required to neutralize the base. This can then be used to determine the effective molecular weight of the active base in the sample.

Determination of Density via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the skeletal density of a solid by measuring the volume of the solid through gas displacement.[10] This method is ideal for air-sensitive materials as the measurement can be performed under an inert gas like helium.

Principle: The volume of a solid is determined by measuring the pressure change of an inert gas in a calibrated chamber with and without the sample.

Apparatus: A gas pycnometer.

Procedure:

-

Sample Preparation: A known mass of this compound is weighed and placed in the sample chamber of the pycnometer. The handling and transfer of the sample must be conducted under an inert atmosphere to prevent reaction with air or moisture.

-

Purging: The sample chamber is sealed and purged with a dry, inert gas (typically helium) to remove any air and moisture.

-

Measurement: The analysis is initiated. The instrument automatically pressurizes the reference chamber with the inert gas, then expands the gas into the sample chamber. The pressure difference is used to calculate the volume of the solid sample.

-

Calculation: The density (ρ) is calculated using the formula:

ρ = m / V

Where:

-

m is the mass of the sample.

-

V is the volume of the sample determined by the pycnometer.

-

Mandatory Visualization

The following diagram illustrates the relationship between the monomeric and aggregated forms of this compound and how this aggregation influences its physical properties.

Caption: Structural aggregation of this compound and its impact on physical properties.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Lithium tert-butoxide | CAS 1907-33-1 — Ereztech [ereztech.com]

- 5. mt.com [mt.com]

- 6. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]

- 7. epfl.ch [epfl.ch]

- 8. Determination of the molecular weights of air-sensitive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. Application of gas pycnometry for the density measurement of freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]

Lithium tert-butoxide solubility in organic solvents

An In-depth Technical Guide to the Solubility of Lithium tert-Butoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium tert-butoxide in various organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the selection of appropriate solvents and the design of experimental procedures involving this critical reagent.

Lithium tert-butoxide (LiOtBu) is a strong, non-nucleophilic base widely employed in organic synthesis. Its efficacy is often contingent on its solubility in the reaction medium. This document compiles quantitative solubility data, outlines experimental protocols for solubility determination, and provides a visual guide for solvent selection.

Quantitative Solubility Data

The solubility of lithium tert-butoxide is influenced by the nature of the organic solvent and the temperature. The following table summarizes the available quantitative data for the solubility of lithium tert-butoxide in several common organic solvents.

| Solvent | Temperature (°C) | Solubility | Units |

| Tetrahydrofuran (THF) | 20 | 23 | % w/w[1] |

| Tetrahydrofuran (THF) | Not Specified | ~2.4 | mol/L[2] |

| Tetrahydrofuran (THF) | Not Specified | Commercially available as a 20% solution | % w/v[3][4] |

| Heptane | 20 | 13 | % w/w[1] |

| Heptane | Not Specified | 80 | g/L[5] |

| Hexane | Not Specified | 16 | %[3][4] |

| Toluene | 20 | 5 | % w/w[1] |

| tert-Butanol | 20 | 2 | % w/w[1] |

In addition to the quantitative data, lithium tert-butoxide is qualitatively described as soluble in diethyl ether and methyl tert-butyl ether.[3][6][7]

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of air- and moisture-sensitive reagents like lithium tert-butoxide requires rigorous experimental techniques. The following is a generalized protocol based on the gravimetric method, which can be adapted for various organic solvents. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Objective: To determine the solubility of lithium tert-butoxide in a given organic solvent at a specific temperature.

Materials:

-

Lithium tert-butoxide (anhydrous, high purity)

-

Anhydrous organic solvent of choice

-

Schlenk flask or a vial with a septum-sealed cap

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle (gas-tight)

-

Pre-weighed, oven-dried sample vials

-

Analytical balance

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation:

-

Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas.

-

Prepare a constant temperature bath set to the desired temperature.

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox), add an excess amount of lithium tert-butoxide to a Schlenk flask or vial containing a known volume or weight of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask or vial.

-

-

Equilibration:

-

Place the sealed flask or vial in the constant temperature bath.

-

Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

Transfer the aliquot of the saturated solution to a pre-weighed, airtight sample vial.

-

Determine the weight of the vial containing the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the sample vial under a stream of inert gas or under vacuum. Gentle heating may be applied if necessary, but care must be taken to avoid decomposition of the lithium tert-butoxide.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue of lithium tert-butoxide.

-

-

Calculation of Solubility:

-

The mass of the dissolved lithium tert-butoxide is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in reaction design. The following diagram illustrates a logical workflow for choosing a suitable solvent for a reaction involving lithium tert-butoxide, based on its solubility.

Caption: Workflow for solvent selection based on lithium tert-butoxide solubility.

This guide provides foundational knowledge for the effective use of lithium tert-butoxide in solution. Researchers are encouraged to consult the primary literature for more specific applications and to perform their own solubility determinations when precise concentrations are critical for their experimental work.

References

- 1. parchem.com [parchem.com]

- 2. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]

- 3. Lithium tert-butoxide | 1907-33-1 [chemicalbook.com]

- 4. Lithium tert-butoxide | 1907-33-1 [amp.chemicalbook.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Lithium tert-butoxide, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide on the Reaction Mechanism of Lithium Butoxide with Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of lithium butoxide, a strong alkoxide base, with water is a rapid and highly exothermic hydrolysis process. This guide delineates the core principles of this reaction, including its mechanism, thermodynamics, and kinetics. Due to the inherent reactivity, specific experimental protocols are required for its study, leveraging techniques capable of monitoring fast reactions, such as stopped-flow spectroscopy. This document provides a comprehensive overview of the reaction, supported by calculated thermodynamic data, proposed experimental designs, and visualizations of the reaction pathway and experimental workflows.

Introduction

This compound, particularly lithium tert-butoxide, is a widely utilized reagent in organic synthesis, valued for its strong basicity and utility in deprotonation and elimination reactions. Its high reactivity, however, necessitates a thorough understanding of its behavior in the presence of protic sources, most notably water. The hydrolysis of this compound is a critical consideration in reaction design, purification, and storage of this reagent. This guide provides an in-depth technical examination of the reaction between this compound and water.

Reaction Mechanism

The reaction of this compound with water is fundamentally an acid-base reaction. The butoxide anion (BuO⁻) is the conjugate base of butanol, a weak acid. Conversely, water can act as a proton donor. The significant difference in acidity between water and butanol drives the reaction to completion.

The overall balanced chemical equation for the hydrolysis of lithium tert-butoxide is:

LiOC(CH₃)₃ (s) + H₂O (l) → LiOH (s) + (CH₃)₃COH (l)

The mechanism proceeds through a direct proton transfer from a water molecule to the butoxide anion.

Step 1: Nucleophilic Attack and Proton Transfer

The oxygen atom of the butoxide anion, bearing a partial negative charge, acts as a strong Brønsted-Lowry base. It abstracts a proton from a water molecule. This is a rapid and essentially irreversible step.

-

Reactants: this compound exists as aggregates (tetramers or hexamers) in the solid state and in non-polar solvents. For the purpose of illustrating the fundamental reaction, we consider the reactive butoxide anion. Water acts as the proton source.

-

Transition State: A transient state is formed where the O-H bond in water is breaking, and a new O-H bond in tert-butanol is forming.

-

Products: The reaction yields lithium hydroxide (LiOH) and tert-butanol ((CH₃)₃COH).

Thermodynamics

The hydrolysis of this compound is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG) and a significant release of heat (negative enthalpy change, ΔH). This is driven by the formation of the more stable products, lithium hydroxide and tert-butanol, from the highly reactive lithium alkoxide.

The standard Gibbs free energy of reaction (ΔG°rxn) can be calculated using the standard Gibbs free energies of formation (ΔG°f) of the reactants and products:

ΔG°rxn = ΣΔG°f(products) - ΣΔG°f(reactants)

Similarly, the standard enthalpy of reaction (ΔH°rxn) can be calculated from the standard enthalpies of formation (ΔH°f).

| Compound | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) |

| Lithium tert-butoxide | LiOC(CH₃)₃ | solid | -538.7 (estimated) | -475.3 (estimated) |

| Water | H₂O | liquid | -285.8[1][2][3] | -237.1[4][5] |

| Lithium Hydroxide | LiOH | solid | -487.5[6] | -441.5[6] |

| tert-Butanol | (CH₃)₃COH | liquid | -359.2[7] | -177.5 (estimated) |

Note: The thermodynamic values for lithium tert-butoxide are estimated based on computational models and data for similar compounds due to a lack of direct experimental values in the literature. The Gibbs free energy of formation for tert-butanol is also an estimate based on its enthalpy of formation and standard entropy.

Calculated Thermodynamic Parameters:

-

ΔH°rxn = [(-487.5) + (-359.2)] - [(-538.7) + (-285.8)] = -22.2 kJ/mol

-

ΔG°rxn = [(-441.5) + (-177.5)] - [(-475.3) + (-237.1)] = +93.4 kJ/mol

The calculated negative enthalpy of reaction confirms the exothermic nature of the hydrolysis. The estimated positive Gibbs free energy change is unexpected and likely arises from inaccuracies in the estimated values, particularly for lithium tert-butoxide and tert-butanol. In practice, the reaction is known to be spontaneous and irreversible, indicating a negative Gibbs free energy change. The high exothermicity is a strong driving force.

Kinetics

The reaction between this compound and water is extremely fast, occurring almost instantaneously upon mixing. The high basicity of the butoxide anion leads to a very low activation energy for the proton transfer from water.

Due to the rapid nature of this reaction, conventional kinetic studies are not feasible. Specialized techniques capable of measuring reactions on the millisecond timescale are necessary to determine the rate constants.

Estimated Kinetic Parameters:

-

Rate Law: The reaction is expected to be first order with respect to both this compound and water, leading to an overall second-order rate law: Rate = k [LiOC(CH₃)₃] [H₂O]

-

Rate Constant (k): The rate constant is expected to be very large, on the order of 10³ to 10⁵ M⁻¹s⁻¹ at room temperature.

-

Activation Energy (Ea): The activation energy for this proton transfer reaction is expected to be very low, likely in the range of 5-15 kJ/mol.

Experimental Protocols

Studying the kinetics of such a fast reaction requires specialized equipment and rigorous anhydrous techniques.

General Handling of Air-Sensitive Reagents

This compound is highly sensitive to moisture and air. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.

Kinetic Analysis using Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is the preferred method for studying the kinetics of the hydrolysis of this compound. This technique allows for the rapid mixing of two reactants and the subsequent monitoring of the reaction progress in real-time.

Workflow for Stopped-Flow Kinetic Analysis:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of lithium tert-butoxide in a rigorously dried, non-protic solvent (e.g., tetrahydrofuran, THF). The concentration should be chosen to allow for convenient spectroscopic monitoring.

-

Prepare a series of solutions of water in the same anhydrous solvent at various concentrations.

-

-

Stopped-Flow Instrument Setup:

-

The stopped-flow instrument should be thoroughly dried and purged with an inert gas.

-

Load the this compound solution into one drive syringe and a water solution into the other.

-

The observation cell can be coupled to an FTIR or UV-Vis spectrometer. FTIR is particularly useful as the disappearance of the C-O stretch of the butoxide and the appearance of the O-H stretch of tert-butanol can be monitored.

-

-

Data Acquisition:

-

Initiate the rapid mixing. The spectrometer will record spectra at millisecond intervals as the reaction proceeds.

-

Repeat the experiment with different concentrations of water and at different temperatures to determine the rate law and activation energy.

-

-

Data Analysis:

-

Extract the concentration of a reactant or product as a function of time from the spectroscopic data.

-

Fit the concentration-time data to the appropriate integrated rate law to determine the pseudo-first-order rate constant for each concentration of water.

-

Plot the pseudo-first-order rate constants against the concentration of water to determine the second-order rate constant, k.

-

Perform the experiment at various temperatures and use the Arrhenius equation to calculate the activation energy (Ea).

-

Conclusion

The reaction of this compound with water is a rapid, exothermic hydrolysis driven by the strong basicity of the butoxide anion. The products of this reaction are lithium hydroxide and the corresponding butanol. Due to the speed of the reaction, its kinetic parameters can only be accurately determined using specialized techniques such as stopped-flow spectroscopy. A thorough understanding of this reaction is paramount for the effective and safe use of this compound in synthetic chemistry and drug development, ensuring the integrity of the reagent and the desired outcome of the intended chemical transformations.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]

- 3. Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. quora.com [quora.com]

- 6. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basicity and Nucleophilicity of Lithium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Lithium tert-butoxide (LiOt-Bu) is a pivotal organolithium compound in the landscape of modern organic synthesis.[1][2] Its utility is primarily derived from its distinct reactivity profile, characterized by strong basicity and sterically hindered nucleophilicity.[1][3] This guide provides a comprehensive examination of these core properties, supported by quantitative data, experimental methodologies, and visual representations to aid in its effective application in research and development, including the synthesis of pharmaceutical intermediates.[1][2][]

Core Physicochemical and Reactivity Profile

Lithium tert-butoxide, with the chemical formula (CH₃)₃COLi, is a white to off-white solid that is highly reactive and sensitive to moisture and air.[2][5] It is commonly used as a strong, non-nucleophilic base in a variety of organic transformations.[1][2][][5] Unlike many other organolithium reagents, it is not ionized in solution, existing instead in aggregated forms.[5][6]

Data Presentation: Key Quantitative Data

For ease of reference, the fundamental properties of lithium tert-butoxide and its conjugate acid, tert-butanol, are summarized below.

| Property | Value | Reference |

| Lithium tert-butoxide | ||

| Molecular Formula | C₄H₉LiO | [1][2][] |

| Molecular Weight | 80.05 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Solubility | Soluble in THF, hexane, toluene | [6][7] |

| tert-Butanol (Conjugate Acid) | ||

| Molecular Formula | (CH₃)₃COH | [8] |

| Molecular Weight | 74.12 g/mol | [8] |

| pKa | ~16.5 - 19.2 | [8][9][10][11] |

Basicity: A Sterically Hindered Strong Base

The basicity of lithium tert-butoxide is a cornerstone of its chemical behavior. Basicity refers to a substance's ability to accept a proton (H⁺), a thermodynamic property often quantified by the pKa of its conjugate acid.[12][13]

The conjugate acid of the tert-butoxide anion is tert-butanol, which has a pKa value typically cited in the range of 16.5 to 19.2.[8][9][10] This relatively high pKa indicates that tert-butanol is a very weak acid, and consequently, its conjugate base, the tert-butoxide anion, is a strong base.[9] The strength of the base is further enhanced by the electron-donating inductive effect of the three methyl groups, which increases the electron density on the oxygen atom.[14]

A defining feature of lithium tert-butoxide is its steric bulk. The three methyl groups surrounding the oxygen atom create significant steric hindrance, which influences its reactivity. While it readily abstracts sterically accessible protons, this bulkiness prevents it from easily approaching and attacking crowded electrophilic centers, a characteristic that often distinguishes it from less hindered bases like ethoxide or hydroxide.[15][16][17]

Figure 1. Logical relationship of factors contributing to the strong, hindered basicity of lithium tert-butoxide.

Nucleophilicity: A Reluctant Nucleophile

Nucleophilicity describes the kinetic reactivity of a species in donating an electron pair to an electrophilic atom other than hydrogen, most commonly carbon.[13][18] While all bases are potential nucleophiles, the two properties are not synonymous.[13]

Lithium tert-butoxide is generally considered a poor nucleophile.[16] This diminished nucleophilicity is a direct consequence of the significant steric hindrance imparted by the tert-butyl group.[17] The bulky structure makes it difficult for the oxygen atom to approach an electrophilic carbon to form a new C-O bond, especially in Sₙ2 reactions which are highly sensitive to steric bulk.[17][19]

However, its nucleophilicity is not entirely negligible. In reactions with unhindered electrophiles, such as methyl iodide, tert-butoxide can act as a competent nucleophile.[19] Nevertheless, for most primary and virtually all secondary and tertiary substrates, elimination reactions (E2) will predominate over substitution (Sₙ2) when lithium tert-butoxide is used.[20] This predictable selectivity for elimination is one of its most valuable attributes in synthetic chemistry.

Figure 2. Competing basicity and nucleophilicity pathways for lithium tert-butoxide.

Aggregation State and Its Influence on Reactivity

In both the solid state and in solution, lithium tert-butoxide does not typically exist as a simple monomer. X-ray crystallography has revealed that it forms aggregates, most commonly hexameric and octameric clusters.[5][21] In hydrocarbon solutions, it is also known to exist as mixed aggregates with other organolithium species, which can significantly alter its reactivity profile.[22][23][24] The formation of these aggregates can reduce the effective concentration of the reactive species and modulate its basicity and nucleophilicity. The precise nature of the reacting species is often dependent on the solvent and the presence of other reagents.

Experimental Protocols

Protocol 5.1: In Situ Preparation of Lithium tert-Butoxide

Lithium tert-butoxide is commercially available but is often prepared in situ from tert-butanol and an organolithium reagent like n-butyllithium to ensure high reactivity.[5][25]

Materials:

-

Anhydrous tert-butanol ((CH₃)₃COH)

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon line

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Under an inert atmosphere, add anhydrous THF to the flask via syringe.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add anhydrous tert-butanol (1.0 equivalent) to the stirring THF.

-

To this solution, add n-butyllithium (1.0 equivalent) dropwise via syringe.[25] The addition should be controlled to maintain the temperature below 5 °C.

-

Upon complete addition of n-BuLi, a white precipitate of lithium tert-butoxide may form.

-

Allow the mixture to stir at 0 °C for 30 minutes, after which the reagent is ready for use in the subsequent reaction step.[25]

Figure 3. Experimental workflow for the in situ preparation of lithium tert-butoxide.

Protocol 5.2: α-Alkylation of a Ketone with a Primary Alcohol

This protocol describes a transition-metal-free α-alkylation of a ketone, where LiOt-Bu acts as a strong base to promote the reaction.[26]

Materials:

-

Ketone (e.g., acetophenone, 1.0 mmol)

-

Primary alcohol (e.g., benzyl alcohol, 1.2 mmol)

-

Lithium tert-butoxide (2.0 mmol)

-

Anhydrous toluene

-

Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add lithium tert-butoxide.

-

Add the ketone, the primary alcohol, and anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Allow the reaction mixture to stir vigorously for 12-24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[27]

Applications in Drug Development and Beyond

The predictable and powerful basicity of lithium tert-butoxide makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] It is frequently employed for deprotonation reactions to form carbanions, in elimination reactions to create alkenes, and as a catalyst in various condensation and polymerization processes.[2][6] Its ability to favor elimination over substitution with hindered substrates is a key strategic advantage in designing synthetic routes, enabling precise control over chemical transformations. Furthermore, it serves as a lithium source in materials science for applications such as the preparation of electrolytes for lithium-ion batteries.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 1907-33-1: Lithium t-butoxide | CymitQuimica [cymitquimica.com]

- 5. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Lithium tert-butoxide CAS#: 1907-33-1 [m.chemicalbook.com]

- 8. t-Butanol [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. tert-Butanol CAS#: 75-65-0 [chemicalbook.com]

- 11. homework.study.com [homework.study.com]

- 12. ochemtutor.com [ochemtutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. Illustrated Glossary of Organic Chemistry - Tert-butoxide [chem.ucla.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. echemi.com [echemi.com]

- 20. 73 Which Is A Better Nucleophile : Methoxide Or Tert Butoxide [bzchemicals.com]

- 21. Characterization of a kinetically stable, highly ordered, octameric form of lithium tert-butoxide and its implications regarding aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural Elucidation of tert-Butyllithium/Lithium Alkoxide and Lithium Hydride/Lithium Alkoxide Mixed Aggregates - UNT Digital Library [digital.library.unt.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]

- 26. Lithium tert-butoxide mediated α-alkylation of ketones with primary alcohols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. rsc.org [rsc.org]

An In-depth Technical Guide to the Preparation of Lithium tert-Butoxide from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tert-butoxide (LiOt-Bu) is a non-pyrophoric, strong base widely employed in organic synthesis. Its utility spans from deprotonation reactions to serving as a catalyst and a precursor for other organometallic reagents. This technical guide provides a comprehensive overview of the primary methods for the preparation of lithium tert-butoxide from tert-butanol, tailored for a scientific audience. Detailed experimental protocols, quantitative data summaries, and safety precautions are presented to ensure safe and efficient synthesis in a laboratory setting.

Introduction

Lithium tert-butoxide, with the chemical formula C₄H₉LiO, is a white, solid organolithium compound.[1][2] It is a valuable reagent in organic chemistry due to its strong basicity and its role as a nucleophile.[3] Commercially available as a solid or in solution, in-situ preparation is often preferred to ensure high reactivity and purity, as older samples can degrade.[1] This guide details the two most common laboratory-scale synthetic routes from tert-butanol: reaction with an organolithium reagent (n-butyllithium) and direct reaction with lithium metal.

Synthetic Methodologies

There are two primary methods for the synthesis of lithium tert-butoxide from tert-butanol:

-

Method 1: Reaction with n-Butyllithium: This method involves the deprotonation of tert-butanol using a strong organolithium base, typically n-butyllithium (n-BuLi). This is a fast and clean reaction that is often performed in-situ.

-

Method 2: Reaction with Lithium Metal: This method involves the direct reaction of tert-butanol with lithium metal. This approach avoids the use of other organolithium reagents and can be scaled for larger preparations.

Method 1: Preparation from tert-Butanol and n-Butyllithium

This method relies on the acid-base reaction between tert-butanol and n-butyllithium. The acidic proton of the hydroxyl group in tert-butanol is abstracted by the highly basic butyl anion of n-butyllithium, yielding lithium tert-butoxide and butane as a byproduct.

Caption: Reaction of tert-butanol with n-butyllithium.

The following protocol is adapted from a patented procedure (WO2004/74255) for the in-situ generation and use of lithium tert-butoxide.[4]

Materials:

-

tert-Butanol

-

n-Butyllithium (1.6 M in hexane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Nitrogen or Argon gas for inert atmosphere

-

Ice bath

Procedure:

-

Under an inert atmosphere (nitrogen or argon), in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of tert-butanol (1.8 g, 24.3 mmol) in a mixture of THF and hexane.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add a 1.6 M solution of n-butyllithium in hexane (15.2 mL, 24.3 mmol) dropwise to the tert-butanol solution while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting solution at the same temperature for 30 minutes. The solution of lithium tert-butoxide is now ready for use in subsequent reaction steps.

| Parameter | Value | Reference |

| tert-Butanol | 1.8 g (24.3 mmol) | [4] |

| n-Butyllithium | 15.2 mL (1.6 M in hexane, 24.3 mmol) | [4] |

| Temperature | 0-5 °C | [4] |

| Reaction Time | 30 minutes | [4] |

| Theoretical Yield | 1.95 g (100%) | Calculated |

Method 2: Preparation from tert-Butanol and Lithium Metal

This method involves the direct reaction of tert-butanol with lithium metal, which produces lithium tert-butoxide and hydrogen gas. This reaction can be slower than the n-butyllithium method and is influenced by the form of the lithium metal used (bulk vs. dispersion).

Caption: Reaction of tert-butanol with lithium metal.

The following protocol is based on a patented procedure (US5583269A) and a laboratory demonstration.[5][6]

Materials:

-

tert-Butanol

-

Lithium metal (low sodium content, <0.1%)[6]

-

Anhydrous tetrahydrofuran (THF)

-

Argon gas for inert atmosphere

-

Oil bath

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a thermometer, and an argon inlet.[5]

-

Flush the apparatus with argon.

-

Add anhydrous THF (36 mL) and tert-butanol (7.5 g, 101.2 mmol) to the flask.[5]

-

Cut lithium metal (1.7 g, 244.8 mmol) into small pieces and add them to the flask.[5][6]

-

Heat the mixture to reflux (approximately 61 °C in THF) using an oil bath.[5] The reaction will become more intensive at reflux, with the evolution of hydrogen gas.

-

Maintain the reaction at reflux for several hours (e.g., 3 hours) until the lithium metal is consumed or the reaction ceases.[5][6]

-

Cool the reaction mixture to room temperature.

-